3-tert-Butyl-1-(2-(4-fluorophenoxy)ethyl)-1H-pyrazol-5(4H)-one
Description
3-tert-Butyl-1-(2-(4-fluorophenoxy)ethyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a tert-butyl group at position 3 and a 2-(4-fluorophenoxy)ethyl substituent at position 1. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their diverse pharmacological and chemical properties.
Synthesis of such compounds typically involves condensation reactions between hydrazine derivatives and β-keto esters or analogous carbonyl compounds. For example, highlights a similar synthesis pathway where 3,4-difluorophenyl hydrazine reacts with ethyl trifluoro-3-oxobutanoate under thermal conditions to form a pyrazolone core . The target compound likely follows a parallel route, with tert-butyl substitution introduced via appropriate precursors.
Properties
IUPAC Name |
5-tert-butyl-2-[2-(4-fluorophenoxy)ethyl]-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,3)13-10-14(19)18(17-13)8-9-20-12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVYAPIPIVTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)CCOC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590207 | |
| Record name | 5-tert-Butyl-2-[2-(4-fluorophenoxy)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-46-1 | |
| Record name | 5-(1,1-Dimethylethyl)-2-[2-(4-fluorophenoxy)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-2-[2-(4-fluorophenoxy)ethyl]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-1-(2-(4-fluorophenoxy)ethyl)-1H-pyrazol-5(4H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of tert-butyl hydrazine with an appropriate β-keto ester to form a pyrazolone intermediate. This intermediate is then reacted with 4-fluorophenoxyethyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-1-(2-(4-fluorophenoxy)ethyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolones.
Scientific Research Applications
3-tert-Butyl-1-(2-(4-fluorophenoxy)ethyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1-(2-(4-fluorophenoxy)ethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bulky Substituents
Pyrazolone derivatives with bulky substituents exhibit distinct steric and electronic profiles:
In contrast, trifluoromethyl derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may increase ring acidity and metabolic stability .
Derivatives with Electron-Withdrawing Groups
Substituents like nitro, fluoro, or trifluoromethyl groups significantly alter electronic properties:
The 4-fluorophenoxyethyl group in the target compound balances moderate electron withdrawal with hydrogen-bonding capability, unlike nitro or trichlorophenyl groups, which may hinder solubility or increase toxicity .
Substituted Pyrazolones with Heterocyclic Moieties
Heterocyclic substituents expand interaction capabilities:
The target compound’s 4-fluorophenoxyethyl chain offers flexibility and polarity, contrasting with rigid heterocycles like thiazole or quinoline, which may restrict conformational mobility .
Biological Activity
3-tert-Butyl-1-(2-(4-fluorophenoxy)ethyl)-1H-pyrazol-5(4H)-one is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H21FN2O2
- Molecular Weight : 304.36 g/mol
- CAS Number : 306936-98-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the fluorophenoxy group enhances its binding affinity to target sites, which may lead to inhibition of specific pathways associated with tumor growth and inflammation.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties by inhibiting the activity of enzymes involved in tumor proliferation. For instance, it has been noted for its ability to inhibit specific kinases that play critical roles in cancer cell signaling pathways. A study demonstrated that derivatives of pyrazole compounds can effectively target BRAF(V600E) mutations, which are prevalent in various cancers .
Anti-inflammatory Properties
The compound also shows anti-inflammatory effects by modulating cytokine production and inhibiting pathways that lead to inflammation. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for its antimicrobial activity against various pathogens. Studies have indicated that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies
- Inhibition of Tumor Growth : A study involving mouse models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.
- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including A431 (epidermoid carcinoma) and MCF-7 (breast cancer), with IC50 values indicating potent activity.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
